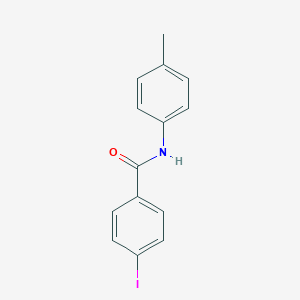

4-iodo-N-(4-methylphenyl)benzamide

Description

Properties

Molecular Formula |

C14H12INO |

|---|---|

Molecular Weight |

337.15g/mol |

IUPAC Name |

4-iodo-N-(4-methylphenyl)benzamide |

InChI |

InChI=1S/C14H12INO/c1-10-2-8-13(9-3-10)16-14(17)11-4-6-12(15)7-5-11/h2-9H,1H3,(H,16,17) |

InChI Key |

UPTKPUXDSPRGST-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)I |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-iodo-N-(4-methylphenyl)benzamide with structurally and functionally related benzamide derivatives (Table 1).

Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives

Key Comparative Insights

Substituent Effects on Reactivity and Binding

- Halogen vs. Methoxy Groups : The iodine atom in This compound facilitates halogen bonding (e.g., C–I⋯O interactions), which is absent in methoxy-substituted analogs like 2-MMB . This property enhances its utility in coordination chemistry and crystal engineering . In contrast, 2-MMB ’s methoxy group contributes to cardiac ion channel modulation, demonstrating substituent-dependent biological targeting .

- Nitro vs. Methyl Groups : The nitro group in 4-bromo-N-(2-nitrophenyl)benzamide induces significant π-π stacking and crystallographic disorder, whereas the methyl group in This compound promotes steric stabilization and predictable hydrogen-bonded supramolecular chains .

Structural Parameters Dihedral Angles: The dihedral angle between aromatic rings in this compound (~59.6°) is smaller than in 4-bromo-N-(2-nitrophenyl)benzamide (~81.4°), reflecting reduced steric hindrance from the methyl vs. nitro group . Hydrogen Bonding: All compounds exhibit N–H⋯O hydrogen bonding, but INPBA uniquely combines this with C–I⋯I–Hg interactions to form coordination polymers, highlighting iodine’s dual functionality in non-covalent interactions .

Antitumor Activity: The hydroxamic acid derivative N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide inhibits histone deacetylases (HDACs) with IC₅₀ values comparable to SAHA (vorinostat), whereas iodinated benzamides lack reported HDAC activity, likely due to the absence of a zinc-binding hydroxamate group .

Preparation Methods

Reaction Conditions and Solvent Selection

In a representative procedure, 4-methylaniline (5.0 g, 43.8 mmol) and triethylamine (7.3 mL, 52.5 mmol) are stirred in tetrahydrofuran (THF, 200 mL) under inert atmosphere. 4-Iodobenzoyl chloride (11.7 g, 43.8 mmol) is added in portions over 5 minutes, followed by stirring at 20°C for 16 hours. Triethylamine acts as a base to scavenge HCl, driving the reaction to completion. THF is preferred for its ability to dissolve both polar and non-polar reagents, though methanol and ethanol have also been employed in analogous syntheses.

Workup and Purification

Post-reaction, the solvent is evaporated under reduced pressure, and the residue is partitioned between ethyl acetate (200 mL) and 1M NaOH (100 mL). The organic layer is washed sequentially with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Crystallization from methanol/water (1:3.5 v/v) at 55°C provides the pure compound in 88% yield. This method avoids toxic solvents like acetonitrile, which were problematic in earlier protocols.

Ester Intermediate Route for Enhanced Purity

An alternative pathway involves synthesizing 4-iodo-3-nitrobenzoic acid methyl ester as an intermediate, followed by amidation (Figure 2). Although developed for the structurally similar iniparib (4-iodo-3-nitrobenzamide), this method is adaptable to this compound with modifications.

Esterification with Trimethyl Orthoacetate

4-Iodobenzoic acid (3 g, 10 mmol) is refluxed with trimethyl orthoacetate (30 mL) at 110°C for 15 hours. The reaction proceeds via O-alkylation, yielding 4-iodobenzoic acid methyl ester in 99% yield. This step minimizes chloro impurities (<2%) compared to traditional thionyl chloride methods.

Ammonolysis and Crystallization

The ester intermediate is dissolved in methanol (80 mL), cooled to −15°C, and saturated with anhydrous ammonia gas. After 72 hours at 25°C, the solvent is evaporated, and the product is crystallized from hot methanol/water. This achieves >99.5% purity by HPLC, with no residual solvent peaks in 1H-NMR.

Comparative Analysis of Synthetic Methods

Challenges and Optimization Strategies

Byproduct Formation and Mitigation

Early methods using DMF as a solvent resulted in up to 5% chloro impurities due to nucleophilic substitution at the iodine position. Substituting DMF with methanol or THF reduces this side reaction. Additionally, avoiding aqueous ammonia prevents ester hydrolysis during ammonolysis.

Solvent-Free Esterification

The use of trimethyl orthoacetate enables solvent-free esterification, simplifying purification and reducing environmental impact. This contrasts with traditional approaches requiring stoichiometric thionyl chloride.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Reverse-phase HPLC with a C18 column (methanol/water gradient) confirms >99.5% purity, critical for pharmacological applications.

Emerging Methodologies

Recent patents describe halogen exchange reactions using 4-chlorobenzamide precursors and KI/CuI catalysts, though yields remain suboptimal (<60%). Electrochemical iodination of N-(4-methylphenyl)benzamide is under investigation but requires further optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.